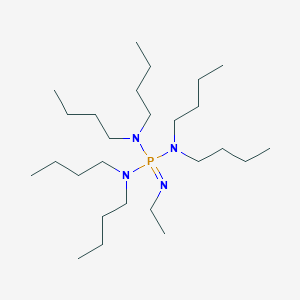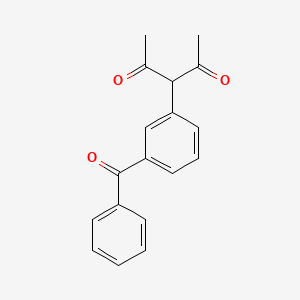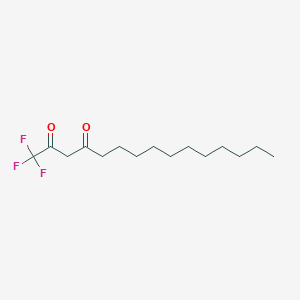
(1-Diazo-2-methylpropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Diazo-2-methylpropyl)benzene is an organic compound that belongs to the class of diazo compounds These compounds are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom The structure of this compound consists of a benzene ring substituted with a diazo group and a methyl group on the same carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Diazo-2-methylpropyl)benzene can be achieved through several methods:
Diazo Transfer: This method involves the transfer of a diazo group from a diazo donor to a suitable substrate.
Diazotization: This process involves the conversion of an amine to a diazonium salt, which can then be transformed into a diazo compound.
Hydrazone Decomposition: Hydrazones can be oxidized or decomposed to form diazo compounds.
Industrial Production Methods: Industrial production of diazo compounds often involves large-scale diazotization reactions, where aromatic amines are treated with nitrous acid in the presence of a mineral acid. The resulting diazonium salts are then converted to diazo compounds under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions: (1-Diazo-2-methylpropyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form diazonium salts, which are highly reactive intermediates.
Reduction: Reduction of the diazo group can lead to the formation of amines.
Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products:
Oxidation Products: Diazonium salts.
Reduction Products: Amines.
Substitution Products: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Diazo-2-methylpropyl)benzene has a wide range of applications in scientific research:
Wirkmechanismus
(1-Diazo-2-methylpropyl)benzene can be compared with other diazo compounds such as diazomethane and diazoacetic acid esters:
Diazomethane: A simple diazo compound used in methylation reactions.
Diazoacetic Acid Esters: Used in cyclopropanation and other reactions.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and stability compared to other diazo compounds .
Vergleich Mit ähnlichen Verbindungen
- Diazomethane
- Diazoacetic Acid Esters
- Diazobenzene Derivatives
Eigenschaften
CAS-Nummer |
83922-78-5 |
|---|---|
Molekularformel |
C10H12N2 |
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
(1-diazo-2-methylpropyl)benzene |
InChI |
InChI=1S/C10H12N2/c1-8(2)10(12-11)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI-Schlüssel |
YULHPYSZQNDTAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=[N+]=[N-])C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(2-Ethenyl-4,5-dimethoxyphenyl)ethyl]cyclohex-2-en-1-one](/img/structure/B14415863.png)
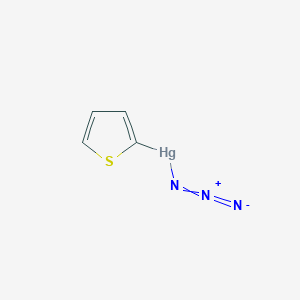
![4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol](/img/structure/B14415876.png)
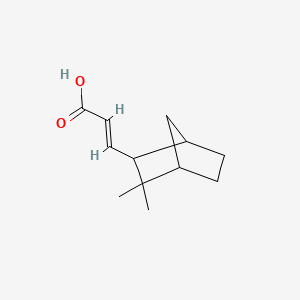

![2,4,7-Trimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B14415898.png)
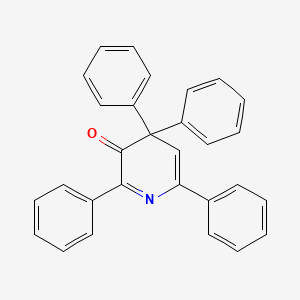
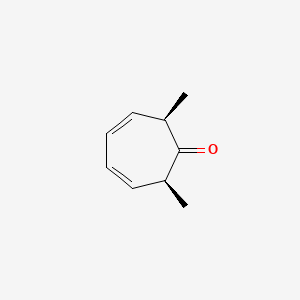
![6-[2-(Piperidin-1-yl)ethyl]-2H-1,3-benzodioxol-5-amine](/img/structure/B14415907.png)

